Improved CK2 Inhibitory Potency and Cellular Efficacy Over Parent Compound TBB
TMCB (compound 2c) was rationally designed to improve upon the inhibitory profile of the first-generation CK2 inhibitor TBB. In comparative biochemical assays, TMCB demonstrated a Ki of 40 nM for CK2, representing a marked improvement over TBB [1]. This increased potency translated to a significantly enhanced ability to induce apoptosis in Jurkat cells, with a DC50 of 2.7 µM compared to 17 µM for TBB, reflecting a 6.3-fold increase in cellular efficacy [1].
| Evidence Dimension | CK2 Inhibition (Ki) and Cellular Apoptosis (DC50) |
|---|---|
| Target Compound Data | CK2 Ki = 40 nM; Jurkat cell apoptosis DC50 = 2.7 µM |
| Comparator Or Baseline | TBB: CK2 Ki = 400 nM; Jurkat cell apoptosis DC50 = 17 µM |
| Quantified Difference | 10-fold improvement in Ki; 6.3-fold lower DC50 |
| Conditions | In vitro kinase assay; Jurkat T-cell leukemia model (24h treatment) |
Why This Matters
This data provides a direct head-to-head justification for selecting TMCB over the legacy tool compound TBB for both biochemical and cell-based studies due to its superior potency and pro-apoptotic activity.
- [1] Pagano, M. A., Andrzejewska, M., Ruzzene, M., Sarno, S., Cesaro, L., Bain, J., ... & Pinna, L. A. (2004). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. Journal of Medicinal Chemistry, 47(25), 6239-6247. View Source
